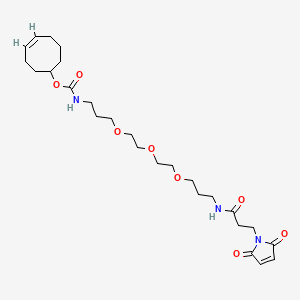
trans-Cyclooctene-PEG(3)-maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Cyclooctene-PEG(3)-maleimide: is a compound that combines the strained alkene trans-cyclooctene with a polyethylene glycol (PEG) linker and a maleimide group. This compound is particularly useful in bioorthogonal chemistry, where it facilitates rapid and selective reactions under physiological conditions. The maleimide group allows for conjugation to thiol-containing molecules, making it a versatile tool in bioconjugation and drug delivery applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-cyclooctene-PEG(3)-maleimide typically involves the following steps:
Synthesis of trans-Cyclooctene: This strained alkene can be synthesized through various methods, including the ring-closing metathesis of diene precursors.
Attachment of PEG Linker: The PEG linker is attached to trans-cyclooctene through a nucleophilic substitution reaction, often using a PEG derivative with a suitable leaving group.
Conjugation with Maleimide: The final step involves the reaction of the PEGylated trans-cyclooctene with maleimide, typically under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Bioorthogonal Reactions: trans-Cyclooctene-PEG(3)-maleimide undergoes rapid and selective inverse electron demand Diels–Alder (IEDDA) reactions with tetrazines, making it a valuable tool in bioorthogonal chemistry.
Conjugation Reactions: The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether bonds.
Common Reagents and Conditions:
Tetrazines: Used in IEDDA reactions under physiological conditions.
Thiols: React with the maleimide group in aqueous buffers at neutral pH.
Major Products:
Bioorthogonal Conjugates: Formed through IEDDA reactions with tetrazines.
Thioether Conjugates: Resulting from the reaction with thiol-containing biomolecules.
Scientific Research Applications
Chemistry:
Biology:
Protein Labeling: Used for site-specific labeling of proteins in vitro and in vivo.
Medicine:
Drug Delivery: Facilitates the targeted delivery of therapeutics by conjugating drugs to targeting moieties.
Industry:
Mechanism of Action
Bioorthogonal Reactions: The compound undergoes IEDDA reactions with tetrazines, forming stable covalent bonds. This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for in vivo applications .
Conjugation Reactions: The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds. This reaction is commonly used for the site-specific labeling of proteins and other biomolecules .
Comparison with Similar Compounds
trans-Cyclooctene-PEG(4)-maleimide: Similar structure but with a longer PEG linker.
trans-Cyclooctene-PEG(2)-maleimide: Similar structure but with a shorter PEG linker.
Uniqueness: trans-Cyclooctene-PEG(3)-maleimide offers a balance between hydrophilicity and flexibility due to its PEG(3) linker, making it suitable for a wide range of applications in bioconjugation and drug delivery .
Properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O8/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)37-22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZRPWAVCDJCTC-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid](/img/structure/B2651054.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-[2-amino-4-(trifluoromethyl)anilino]ethane](/img/structure/B2651056.png)
![2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651061.png)
![2-{[1,1'-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2651062.png)
![2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2651063.png)
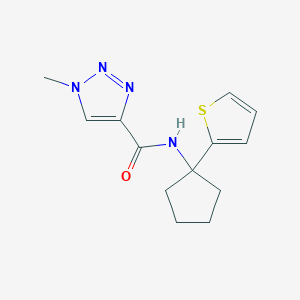
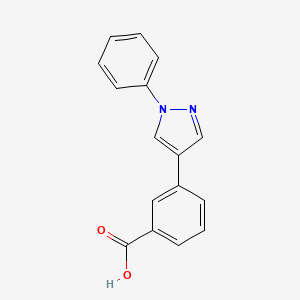
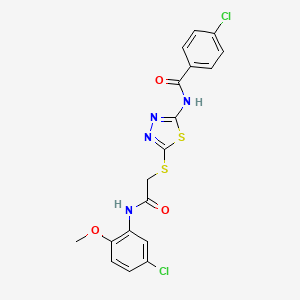
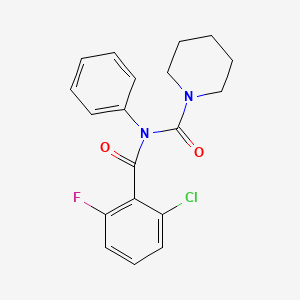
![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide](/img/structure/B2651073.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2651075.png)
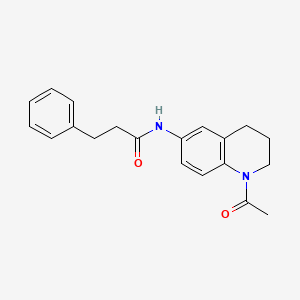
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2651077.png)
